molecular formula C4H7Cl<br>ClCH2(CH3)C=CH2<br>C4H7Cl B057409 3-Chloro-2-methylpropene CAS No. 563-47-3

3-Chloro-2-methylpropene

Cat. No.: B057409
CAS No.: 563-47-3
M. Wt: 90.55 g/mol
InChI Key: OHXAOPZTJOUYKM-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropene is an organic compound with the molecular formula C4H7Cl. It is a colorless liquid with a pungent odor and is insoluble in water.

Mechanism of Action

Target of Action

3-Chloro-2-methylpropene, also known as β-Methallyl chloride, is primarily used as a chemical intermediate in the production of various organic compounds . It is a reactant for the synthesis of cyclobutanone , and has been used in studies of ring-opening polymerization of oxirane derivatives . Therefore, its primary targets are the reactants in these chemical reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, in the synthesis of cyclobutanone, this compound reacts with other chemicals under specific conditions . In the study of ring-opening polymerization of oxirane derivatives, it was used as a reactant .

Biochemical Pathways

It is known to be involved in the synthesis of cyclobutanone and the polymerization of oxirane derivatives . These processes can have downstream effects on various biochemical pathways, depending on the specific context and conditions.

Pharmacokinetics

This compound is rapidly absorbed, extensively metabolized, and rapidly excreted after oral administration to rats . Most of the excretory products were found in urine; a mercapturic acid was the main metabolite . Considerable amounts were exhaled, some as carbon dioxide .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For instance, in the synthesis of cyclobutanone, it contributes to the formation of the cyclobutanone molecule . In the polymerization of oxirane derivatives, it participates in the formation of the polymer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it can polymerize on exposure to light and is explosively flammable . Its vapors are heavier than air and may travel from the source and collect in low or confined areas . It is slightly soluble in water, soluble in acetone, very soluble in chloroform, and miscible with ethanol and diethyl ether . These properties can affect how it interacts with its environment and its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylpropene is typically synthesized through the chlorination of isobutene. The reaction involves the addition of chlorine to isobutene, resulting in the formation of this compound. The reaction is highly exothermic and requires careful control of reaction conditions to prevent side reactions .

Industrial Production Methods: In industrial settings, isobutene and liquid chlorine are vaporized and then mixed in a reactor. The reaction mixture is then passed through a series of condensers and absorbers to remove by-products such as hydrogen chloride. The final product, this compound, is obtained through distillation, achieving a purity of 95-98% .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylpropene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

    Polymerization: It can undergo polymerization to form polymers.

Common Reagents and Conditions:

    Substitution: Common nucleophiles include hydroxide ions, ammonia, and amines.

    Addition: Electrophiles such as hydrogen halides and halogens are used.

    Polymerization: Catalysts like aluminum chloride and boron trifluoride are employed.

Major Products:

Scientific Research Applications

3-Chloro-2-methylpropene is widely used in scientific research and industrial applications:

Comparison with Similar Compounds

  • 3-Bromo-2-methylpropene
  • 3-Chloro-2-methyl-1-propene
  • 1-Chloro-3-methyl-2-butene
  • 3,3-Dimethylallyl bromide

Uniqueness: 3-Chloro-2-methylpropene is unique due to its specific reactivity and applications. Compared to its analogs, it is more commonly used in the synthesis of cyclobutanone and other specialized organic compounds. Its reactivity with hydroxyl radicals also makes it a subject of interest in atmospheric chemistry studies .

Properties

IUPAC Name

3-chloro-2-methylprop-1-ene
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InChI

InChI=1S/C4H7Cl/c1-4(2)3-5/h1,3H2,2H3
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InChI Key

OHXAOPZTJOUYKM-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)CCl
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Molecular Formula

C4H7Cl, Array
Record name METHYLALLYL CHLORIDE
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DSSTOX Substance ID

DTXSID1020279
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Molecular Weight

90.55 g/mol
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Physical Description

Methylallyl chloride appears as a colorless to straw-colored liquid with a sharp penetrating odor. Less dense than water and insoluble in water. Flash point below 0 °F. May be toxic by ingestion. Irritating to skin and eyes. Used to make plastics and pharmaceuticals., Liquid, Colorless to yellow liquid, with pungent odor; [ICSC] Odor: stench; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Record name 1-Propene, 3-chloro-2-methyl-
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Boiling Point

160 to 162 °F at 760 mmHg (NTP, 1992), 71-72 °C, 72 °C
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Flash Point

9 °F (NTP, 1992), -12 °C, -3 °F (OPEN CUP), 92 °F (-12 °C) (CLOSED CUP), -12 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol and ether, very soluble in chloroform, and soluble in acetone., Solubility in water at 20 °C is ca. 0.05 wt%; water solubility in methylallyl chloride is 0.04 wt%., 1400 mg/l in water at 25 °C., Solubility in water, g/100ml at 25 °C: 0.14 (very poor)
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Density

0.928 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9210 at 15 °C/4 °C; 0.9165 at 20 °C/4 °C, Density of commercial grade = 0.926-0.930 at 20 °C/20 °C, Relative density (water = 1): 0.92
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Vapor Density

3.12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

101.7 mmHg at 68 °F (NTP, 1992), 102.0 [mmHg], 101.7 mm Hg (13.53 x 10 +3 Pa) @ 20 °C, Vapor pressure, kPa at 20 °C: 14
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Impurities

Under the influence of light and/or heat, the formation of low concentrations of dimeric methallyl chloride occurs.
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Color/Form

COLORLESS TO STRAW-COLORED LIQUID

CAS No.

563-47-3
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Melting Point

less than -112 °F (NTP, 1992), < -80 °C, -80 °C
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Record name 3-CHLORO-2-METHYL-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3-CHLORO-2-METHYL-1-PROPENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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